molecular formula C20H25N3O3S B2835421 (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone CAS No. 1105233-12-2

(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone

Cat. No.: B2835421
CAS No.: 1105233-12-2
M. Wt: 387.5
InChI Key: BEMMIWXWUNEAJU-UHFFFAOYSA-N
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Description

(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone: . This compound features a thiazole ring, a piperazine ring, and a dimethoxyphenyl group, making it a versatile molecule for further chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl .... Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, ensuring the use of appropriate catalysts, solvents, and reaction conditions to achieve high yields and purity. Process optimization and safety measures would be critical to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be used to reduce specific functional groups.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can be employed to modify the compound[_{{{CITATION{{{_3{Synthesis of {4-1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl ....

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Reagents like halides (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are typically employed.

Major Products Formed

The major products formed from these reactions can include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.

  • Medicine: : Its derivatives could be explored for pharmaceutical applications, such as anticancer or antimicrobial agents.

  • Industry: : It can be utilized in the development of new materials or chemical processes.

Comparison with Similar Compounds

This compound can be compared with other similar compounds, such as:

  • Benzimidazole-piperazine derivatives: : These compounds share structural similarities and may have similar biological activities.

  • Thiazole-containing compounds: : Other thiazole derivatives may exhibit comparable properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct advantages in certain applications.

Properties

IUPAC Name

[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(2,3-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-25-17-5-3-4-15(19(17)26-2)20(24)23-10-8-22(9-11-23)12-18-21-16(13-27-18)14-6-7-14/h3-5,13-14H,6-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMMIWXWUNEAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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